- A standard reaction condition and a single HPLC separation system are sufficient for estimation of monolignol biosynthetic pathway enzyme activities, Planta, 2012, 236(3), 879-885

Cas no 53034-79-0 (Caffeoyl-CoA)

Caffeoyl-CoA 化学的及び物理的性質

名前と識別子

-

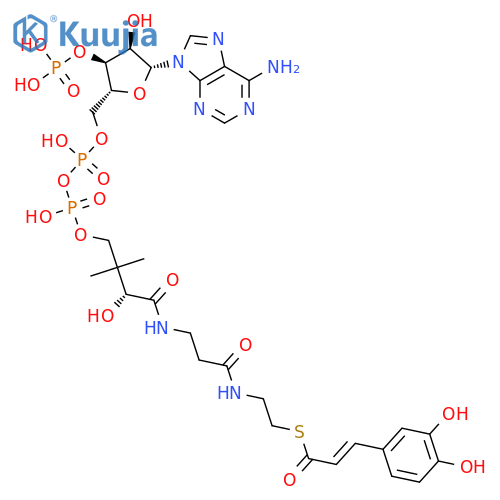

- Coenzyme A,S-[3-(3,4-dihydroxyphenyl)-2-propenoate]

- S-[2-[3-[[(2R)-4-[[[(2R,3R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl]

- Caffeoyl-CoA

- Caffeoyl coenzyme A

- Coenzyme A, S-[3-(3,4-dihydroxyphenyl)-2-propenoate]

- S-[2-[3-[[(2R)-4-[[[(2R,3R,5R)-5-(6-AMINOPURIN-9-YL)-4-HYDROXY-3-PHOSPHONOOXYOXOLAN-2-YL]METHOXY-HYDROXYPHOSPHORYL]OXY-HYDROXYPHOSPHORYL]OXY-2-HYDROXY-3,3-DIMETHYLBUTANOYL]AMINO]PROPANOYLAMINO]ETHYL] (E)-TETRADEC-11-ENETHIOATE

- Coenzyme A, S-(3-(3,4-dihydroxyphenyl)-2-propenoate)

- Caffeoyl-coenzyme A

- 53034-79-0

- Coenzyme A, caffeoyl-

- S-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enethioate

- Caffeoyl-CoA

- Caffeoyl-Coenzym A

- DA-71866

-

- インチ: InChI=1S/C30H42N7O19P3S/c1-30(2,25(43)28(44)33-8-7-20(40)32-9-10-60-21(41)6-4-16-3-5-17(38)18(39)11-16)13-53-59(50,51)56-58(48,49)52-12-19-24(55-57(45,46)47)23(42)29(54-19)37-15-36-22-26(31)34-14-35-27(22)37/h3-6,11,14-15,19,23-25,29,38-39,42-43H,7-10,12-13H2,1-2H3,(H,32,40)(H,33,44)(H,48,49)(H,50,51)(H2,31,34,35)(H2,45,46,47)/b6-4+

- InChIKey: QHRGJMIMHCLHRG-GQCTYLIASA-N

- ほほえんだ: CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)C=CC4=CC(=C(C=C4)O)O)O

計算された属性

- せいみつぶんしりょう: 929.14716

- どういたいしつりょう: 929.14690430g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 11

- 水素結合受容体数: 24

- 重原子数: 60

- 回転可能化学結合数: 22

- 複雑さ: 1670

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 5

- 化学結合立体中心数の決定: 1

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 429Ų

- 疎水性パラメータ計算基準値(XlogP): -4.3

じっけんとくせい

- PSA: 404.09

Caffeoyl-CoA 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI YUAN YE Biotechnology Co., Ltd. | S27602-15mg |

Caffeoyl-Coenzym A |

53034-79-0 | >80% | 15mg |

¥6000.00 | 2022-03-09 | |

| Aaron | AR00DKA2-10mg |

S-[2-[3-[[(2R)-4-[[[(2R,3R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (E)-tetradec-11-enethioate |

53034-79-0 | 85% | 10mg |

$541.00 | 2025-02-11 | |

| SHANG HAI YUAN YE Biotechnology Co., Ltd. | S27602-5mg |

Caffeoyl-Coenzym A |

53034-79-0 | >80% | 5mg |

¥2500.00 | 2022-03-09 |

Caffeoyl-CoA 合成方法

合成方法 1

1.2R:NH4OAc

合成方法 2

- An Electron-bifurcating Caffeyl-CoA Reductase, Journal of Biological Chemistry, 2013, 288(16), 11304-11311

合成方法 3

2.1

3.1

4.1

- Balancing the non-linear rosmarinic acid biosynthetic pathway by modular co-culture engineering, Metabolic Engineering, 2019, 54, 1-11

合成方法 4

- Facile enzymic synthesis of caffeoyl CoA, Phytochemistry, 1997, 44(4), 605-608

合成方法 5

- Caffeoyl coenzyme A O-methyltransferase down-regulation is associated with modifications in lignin and cell-wall architecture in flax secondary xylem, Plant Physiology and Biochemistry (Issy-les-Moulineaux, 2009, 47(1), 9-19

合成方法 6

1.2R:NH4OAc, S:H2O

- Combinatorial synthesis of flavonoids and 4-hydroxy-δ-lactones by plant-originated enzymes, Youji Huaxue, 2015, 35(5), 1052-1059

合成方法 7

1.2S:THF, S:Me(CH2)4Me

2.1R:NaHCO3, S:Me2CO, S:H2O

2.2S:CHCl3

- Synthesis of S-phenyl p-hydroxythiocinnamates as precursors of S-CoA esters, Bulletin de la Societe Chimique de France, 1987, (1), 143-8

Caffeoyl-CoA Raw materials

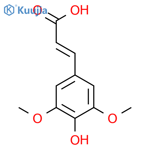

- Caffeic acid

- Sinapinic acid

- Potassium Benzenethiolate

- 4-Hydroxyphenylpyruvic acid

- p-Coumaroyl-coenzyme A synthetase

- Coenzyme A

- 2,5-Pyrrolidinedione, 1-[[3-(3,4-dihydroxyphenyl)-1-oxo-2-propenyl]oxy]-

Caffeoyl-CoA Preparation Products

Caffeoyl-CoA 関連文献

-

Yibing Li,Xianzhi Meng,Rongqian Meng,Ting Cai,Yunqiao Pu,Zhi-Min Zhao,Arthur J. Ragauskas RSC Adv. 2023 13 12750

-

Michael?N. Clifford,Indu B. Jaganath,Iziar A. Ludwig,Alan Crozier Nat. Prod. Rep. 2017 34 1391

-

P. M. Dewick Nat. Prod. Rep. 1991 8 149

-

Joana L. Rodrigues,Lígia R. Rodrigues Nat. Prod. Rep. 2021 38 869

-

Laurence B. Davin,Micha?l Jourdes,Ann M. Patten,Kye-Won Kim,Daniel G. Vass?o,Norman G. Lewis Nat. Prod. Rep. 2008 25 1015

Caffeoyl-CoAに関する追加情報

カフェオイルCoA(Caffeoyl-CoA)の生化学的役割と研究応用:CAS 53034-79-0の包括的解説

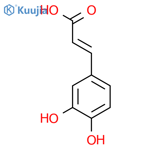

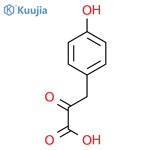

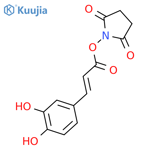

カフェオイルCoA(Caffeoyl-CoA、CAS番号53034-79-0)は、植物の二次代謝産物において中心的な役割を果たすフェニルプロパノイド中間体です。近年、ポリフェノール生合成経路や抗酸化メカニズム研究の進展に伴い、その重要性が再評価されています。特にクロロゲン酸やリグニンの前駆体として、食品科学・創薬分野で注目を集める化合物です。

構造的には、コエンザイムA(CoA)にカフェイン酸がチオエステル結合した特徴的な形態を持ち、酵素反応の基質として高い反応性を示します。2023年の『Plant Physiology』誌では、ストレス応答におけるカフェオイルCoAの動態解析が報告され、環境適応能との関連が話題となりました。また、代謝エンジニアリングによる生産性向上の研究も、サステナブル農業の文脈で頻繁に検索されるテーマです。

機能性成分としての可能性では、ヒドロキシケイ皮酸誘導体の中でも生体利用効率に優れる点が特徴です。例えば、コーヒー豆の熟成過程で生成されるクロロゲン酸類の前段階として、健康食品開発における基盤物質と位置付けられています。さらに、微生物発酵を用いた持続可能な生産手法は、カーボンニュートラル達成に向けた技術として学会で活発に議論されています。

分析技術の進歩により、LC-MS/MSを活用した微量検出法が確立され、代謝フラックス解析の精度が飛躍的に向上しました。この技術革新は、植物オルガネラ内での局在性解明や、シキミ酸経路とのクロストーク研究を加速させています。特にエピジェネティクス制御との関連性は、ゲノム編集技術応用の観点から現在注目されている研究領域です。

産業応用では、バイオプラスチック原料や天然防腐剤開発への展開が期待されています。ある研究では、カフェオイルCoAを出発物質とするフラボノイド合成系の最適化により、従来比3倍の収率向上が達成されました。この成果は、バイオベースドエコノミー推進の具体的事例として、SDGs関連の検索クエリでも頻繁に言及されています。

今後の展望として、人工光合成システムとの統合や、細胞フリー合成プラットフォームの構築が研究トレンドとして挙げられます。2024年に発表されたAI予測モデルを用いた酵素ドッキングシミュレーションでは、カフェオイルCoAを特異的に認識するアシル転移酵素の設計が可能となり、精密合成生物学の新たな可能性を拓いています。

学術的価値に加え、機能性表示食品規制の緩和を受け、カフェオイルCoA含有素材の市場拡大が予測されます。消費者調査では「植物由来成分」や「エビデンスベースド」が製品選択基準として上位にランクインしており、分子レベルでの作用機序解明がマーケティング面でも���要視されています。この傾向は、パーソナライズドニュートリションの普及と相まって、今後さらに強まるでしょう。

53034-79-0 (Caffeoyl-CoA) 関連製品

- 102029-73-2(Acetyl Coenzyme A trisodium)

- 2229204-22-0(1-(3-methoxy-2-methylphenyl)-2,2-dimethylcyclopropylmethanol)

- 1236263-39-0(N-Butyl-N-methylpyrrolidine-2-carboxamide hydrochloride)

- 727689-84-1(2-(benzylsulfanyl)-4-ethyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carbonitrile)

- 2411246-29-0(N-[6-(5-Bromofuran-2-yl)pyrimidin-4-yl]-2-chloroacetamide)

- 868217-60-1(2-{(2-chloro-6-fluorophenyl)methylsulfanyl}-1-(4-nitrobenzenesulfonyl)-4,5-dihydro-1H-imidazole)

- 920227-66-3(1-{4-3-(3-fluorophenyl)-3H-1,2,3triazolo4,5-dpyrimidin-7-ylpiperazin-1-yl}-2-phenoxyethan-1-one)

- 574011-86-2(2-Propen-1-amine, 3-chloro-, hydrochloride, (2E)-)

- 2098078-97-6(2-(1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazol-4-yl)acetonitrile)

- 1892462-89-3(1-(2-chloroquinolin-3-yl)cyclopropylmethanamine)